molecular formula C14H14FNO B1400823 [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine CAS No. 1183985-17-2

[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine

Cat. No.: B1400823
CAS No.: 1183985-17-2
M. Wt: 231.26 g/mol
InChI Key: FRUTYCMXMDIYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is likely an aromatic amine, which consists of a methanamine (a primary amine) attached to two phenyl rings. One of the phenyl rings has a fluoro and a methoxy substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings connected by a methanamine. The presence of the fluoro and methoxy substituents on one of the phenyl rings would influence the electronic properties of the molecule .


Chemical Reactions Analysis

As an aromatic amine, this compound could participate in various chemical reactions. These might include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the amine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluoro and methoxy groups could affect properties like polarity, solubility, and reactivity .

Scientific Research Applications

Radiopharmaceuticals and Imaging

The compound and its derivatives have been explored as potential radiopharmaceuticals, particularly in the context of imaging cyclooxygenase-2 (COX-2) enzymes with positron emission tomography (PET). However, studies indicate challenges in achieving specific binding of these tracers to COX-2 in vivo, suggesting that mere consideration of in vitro affinity and selectivity, along with lipophilicity, may not suffice for successful imaging applications of COX-2 selective inhibitors (Tanaka et al., 2006).

Neuropharmacology

The derivatives of the compound have been involved in the study of the central nervous system, particularly in relation to serotonin receptors. One derivative, RS 67333, has been shown to enhance cognitive processes such as learning and memory, offering insights into the treatment of cognitive disorders related to aging or neurodegenerative conditions like Alzheimer's disease (Lamirault & Simon, 2001).

Molecular Imaging of NMDA Receptors

Derivatives have also been developed for molecular imaging of NMDA receptors, crucial in learning and memory processes, via PET. Such research contributes to understanding neurodegenerative disorders such as Alzheimer's disease. Although these derivatives show promise, high sigma-1 receptor binding may limit their application, necessitating further research (Christiaans et al., 2014).

Anti-Estrogenic Activity

The compound's derivatives have been synthesized and demonstrated potent antiestrogenic activity, providing insights into therapeutic potentials, particularly in the context of breast cancer treatment (Jones et al., 1979).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures .

Properties

IUPAC Name

[4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUTYCMXMDIYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.